molecular formula CaWO4<br>CaO4W B8814452 Calcium tungstate CAS No. 68784-53-2

Calcium tungstate

Cat. No. B8814452
CAS RN: 68784-53-2
M. Wt: 287.92 g/mol
InChI Key: FDMFQOCGNBYKPY-UHFFFAOYSA-N
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Patent
US04313914

Procedure details

reacting the sodium tungstate in the leach liquor with the calcium carbonate at a temperature of at least about 130° C. to form sodium carbonate and solid calcium tungstate in the slurry, while providing sufficient carbon dioxide overpressure to the slurry to convert sodium carbonate in the slurry to sodium bicarbonate and thereby promote the conversion of sodium tungstate to calcium tungstate, thereby forming a product slurry containing a sodium bicarbonate liquor and a solid calcium tungstate concentrate,
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|

Inputs

Step One
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of at least about 130° C.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
[O-][W](=O)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04313914

Procedure details

reacting the sodium tungstate in the leach liquor with the calcium carbonate at a temperature of at least about 130° C. to form sodium carbonate and solid calcium tungstate in the slurry, while providing sufficient carbon dioxide overpressure to the slurry to convert sodium carbonate in the slurry to sodium bicarbonate and thereby promote the conversion of sodium tungstate to calcium tungstate, thereby forming a product slurry containing a sodium bicarbonate liquor and a solid calcium tungstate concentrate,
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|

Inputs

Step One
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of at least about 130° C.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
[O-][W](=O)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.